



## Application Note: Spectroscopic Analysis and Structure Elucidation of Patrinoside

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Patrinoside** is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Isolated from medicinal plants such as Patrinia scabiosaefolia, **Patrinoside** and its analogues have garnered interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Notably, recent studies have highlighted their role in improving insulin resistance by modulating key signaling pathways.[1][2] Accurate structure elucidation is the cornerstone of understanding its biological function and developing it as a potential therapeutic agent. This application note provides a detailed overview of the spectroscopic techniques used to characterize **Patrinoside**'s structure and outlines the experimental protocols for its isolation and analysis.

### **Physicochemical and Spectroscopic Profile**

The structural characterization of **Patrinoside** and its related compounds is achieved through a combination of spectroscopic methods. High-resolution mass spectrometry (HRMS) establishes the molecular formula, while infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy identify key functional groups and chromophores.[3] NMR spectroscopy, including 1D and 2D experiments, provides the detailed connectivity and stereochemistry of the molecule.[3][4]

Table 1: Summary of Physicochemical and Spectroscopic Data for **Patrinoside** Analogues



Property	Data	Reference
Molecular Formula	C <sub>29</sub> H <sub>46</sub> O <sub>11</sub> (for Patrinoside B)	[3][4]
Molecular Weight	593.2931 [M+Na]+ (for Patrinoside B)	[3][4]
Appearance	Light yellow oil	[3][4]
Optical Rotation	[ $\alpha$ ] <sup>23</sup> D -54.6 (c 0.02, MeOH) (for Patrinoside B)	[3][4]
UV (MeOH) λmax	218 nm (log $\epsilon$ 4.15) (for Patrinoside B)	[3][4]
IR (KBr) vmax cm <sup>-1</sup>	3426 (O-H), 2929, 2873 (C-H), 1727 (C=O), 1642 (C=C)	[3][4]

| HR-ESI-MS | m/z 593.2931 [M+Na]+ (Calcd. for C29H46O11Na, 593.2932) |[3][4] |

### NMR Spectroscopic Data for Structure Elucidation

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural assignment of **Patrinoside**. The ¹H NMR spectrum reveals the proton environment, including chemical shifts, multiplicities, and coupling constants. The ¹³C NMR spectrum identifies the number and type of carbon atoms. 2D NMR experiments establish the connectivity:

- COSY (Correlation Spectroscopy): Identifies <sup>1</sup>H-<sup>1</sup>H spin-spin coupling relationships, revealing adjacent protons.[3]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.[3]



Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Patrinoside** B (CD<sub>3</sub>OD)[3][4]

Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)
Aglycone		
1	93.0 (d)	5.90, d (5.0)
3	139.8 (d)	6.35, s
4	117.3 (s)	
5	34.8 (d)	2.65, m
6	31.0 (t)	1.95, m; 1.68, m
7	79.3 (d)	4.25, m
8	54.7 (d)	2.05, m
9	48.9 (d)	2.15, m
10	67.1 (t)	4.10, m; 3.85, m
11	69.7 (t)	4.45, m; 4.28, m
Glucose Moiety		
1'	104.5 (d)	4.35, d (7.8)
2'	75.1 (d)	3.20, m
3'	77.8 (d)	3.35, m
4'	71.6 (d)	3.28, m
5'	78.0 (d)	3.38, m

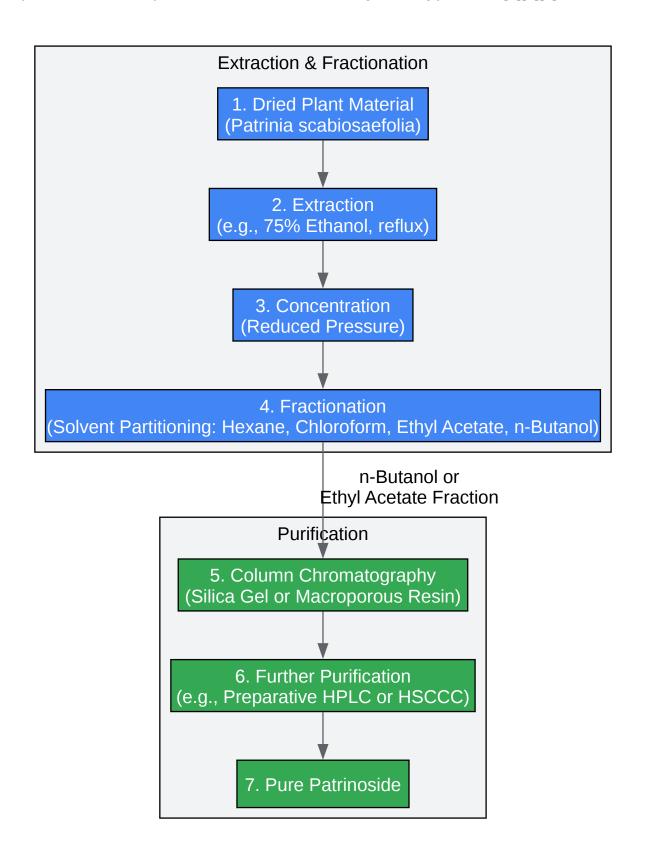
| 6' | 62.8 (t) | 3.88, m; 3.68, m |

## **Experimental Protocols**

## Protocol 3.1: Isolation and Purification of Iridoid Glycosides



This protocol describes a general procedure for the extraction and purification of **Patrinoside** from plant material, adapted from methods for isolating iridoid glycosides.[5][6][7]





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Caption: General workflow for the isolation and purification of **Patrinoside**.

- Extraction: Dried and powdered aerial parts of the plant are extracted with ethanol (e.g., 75% EtOH) under reflux. The alcoholic extract is filtered and concentrated under reduced pressure.
- Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on polarity.[5] Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
- Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or macroporous resin.[6][8] Elution is performed with a gradient of solvents (e.g., chloroform-methanol or dichloromethane-methanol) to separate the components.
- Preparative Chromatography: Fractions containing the target compound are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure
   Patrinoside.[6][9]
- Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

#### **Protocol 3.2: Spectroscopic Analysis**

- Nuclear Magnetic Resonance (NMR) Spectroscopy
  - Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.5 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD).
  - Instrumentation: A Bruker DRX 500 spectrometer (or equivalent) operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C.[5]
  - 1D NMR: Acquire <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra. Use the residual solvent signal as an internal reference.



- 2D NMR: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity. For stereochemical analysis, ROESY or NOESY experiments can be conducted.
- Mass Spectrometry (MS)
  - Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol).
  - Instrumentation: A high-resolution mass spectrometer with an electrospray ionization source (HR-ESI-MS).[3][4]
  - Data Acquisition: Acquire data in positive ion mode to observe protonated molecules [M+H]<sup>+</sup> or sodium adducts [M+Na]<sup>+</sup>. The high-resolution data allows for the precise determination of the molecular formula.[3]
- Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  - IR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film. Record the spectrum to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) bonds.[4]
  - UV-Vis Spectroscopy: Dissolve the sample in a UV-transparent solvent (e.g., methanol).
    Record the spectrum to identify chromophores and conjugated systems.[4]

# Application: Patrinoside's Role in Signaling Pathways

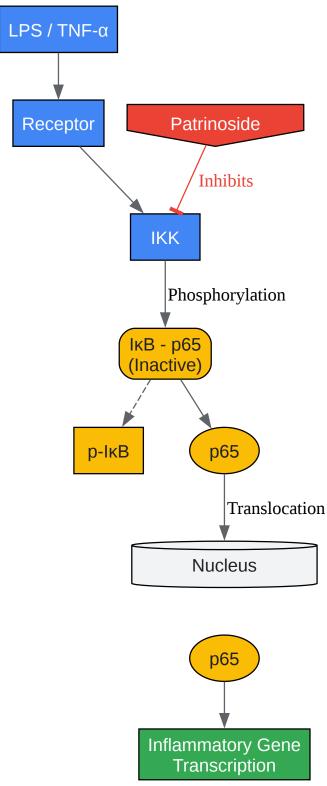
Spectroscopic analysis confirms the structure of **Patrinoside**, enabling further investigation into its biological activities. **Patrinoside** and **Patrinoside** A have been shown to improve insulin resistance by inhibiting the NF-kB and MAPK signaling pathways, which are crucial in inflammation.[1][10]

#### Inhibition of the NF-kB Pathway

In inflammatory conditions, signaling molecules like LPS or TNF- $\alpha$  activate the NF- $\kappa$ B pathway. This leads to the phosphorylation and degradation of I $\kappa$ B, releasing the p65 subunit to



translocate to the nucleus and transcribe pro-inflammatory genes.[1] **Patrinoside** significantly reduces the phosphorylation of both IkB and p65, thereby inhibiting this pathway.[1][2]



NF-κB Signaling Pathway Inhibition



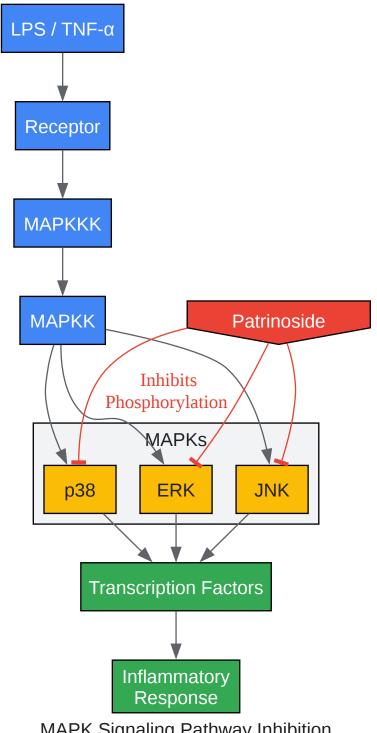
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Caption: **Patrinoside** inhibits the NF-kB pathway by blocking IkB phosphorylation.

#### **Inhibition of the MAPK Pathway**

The Mitogen-Activated Protein Kinase (MAPK) pathway, involving key proteins like p38, ERK, and JNK, is another pro-inflammatory cascade. **Patrinoside** and its analogues have been demonstrated to suppress the phosphorylation of these key MAPK proteins, thus reducing the inflammatory response in cells like macrophages and adipocytes.[1][10]





MAPK Signaling Pathway Inhibition

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Caption: Patrinoside inhibits the MAPK pathway by blocking p38, ERK, and JNK.

### Conclusion



The structural elucidation of **Patrinoside** is a critical step that relies on a synergistic application of modern spectroscopic techniques. A combination of MS, IR, UV-Vis, and extensive 1D/2D NMR analysis provides an unambiguous structural assignment. The detailed protocols and data presented in this note serve as a comprehensive guide for researchers working on the isolation and characterization of **Patrinoside** and other iridoid glycosides, facilitating further studies into their promising pharmacological activities.

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